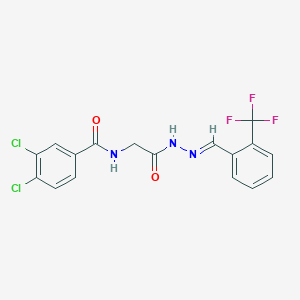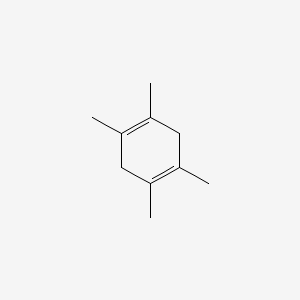![molecular formula C31H48O2 B12007033 2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol] CAS No. 13440-96-5](/img/structure/B12007033.png)
2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) is a synthetic organic compound with the molecular formula C31H48O2. It is known for its antioxidant properties and is commonly used in various industrial applications to prevent the degradation of materials such as plastics and rubber .
Méthodes De Préparation
The synthesis of 6,6’-methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) typically involves the reaction of 2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two phenolic units . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
6,6’-Methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidative conditions.
Reduction: The compound can be reduced to form hydroquinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6,6’-Methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to enhance the stability of plastics and rubber.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant agent.
Mécanisme D'action
The antioxidant mechanism of 6,6’-methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) involves the donation of hydrogen atoms from the phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s molecular structure allows it to effectively scavenge free radicals and inhibit oxidative chain reactions . This action helps protect materials and biological systems from oxidative stress and degradation .
Comparaison Avec Des Composés Similaires
6,6’-Methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) can be compared with other similar compounds such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another antioxidant used in similar applications, but with different substituents on the phenolic rings.
4,4’-Methylenebis(2,6-dimethylphenol): A compound with a similar methylene bridge but different alkyl substituents.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Similar in structure but with ethyl groups instead of methyl groups.
The uniqueness of 6,6’-methylenebis(2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol) lies in its specific alkyl substituents, which provide distinct steric and electronic properties that enhance its antioxidant effectiveness .
Propriétés
Numéro CAS |
13440-96-5 |
|---|---|
Formule moléculaire |
C31H48O2 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
2-[[2-hydroxy-3-methyl-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C31H48O2/c1-20-13-24(30(9,10)18-28(3,4)5)16-22(26(20)32)15-23-17-25(14-21(2)27(23)33)31(11,12)19-29(6,7)8/h13-14,16-17,32-33H,15,18-19H2,1-12H3 |
Clé InChI |
OYTVKGAPXOVTAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)CC(C)(C)C)C)O)C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate](/img/structure/B12006952.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)

![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)
![N-[(Z)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-thienyl)ethenyl]-4-methoxybenzamide](/img/structure/B12006979.png)
![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)

![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)
![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)

![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007023.png)

